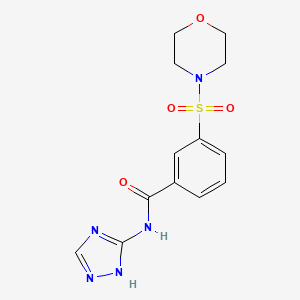

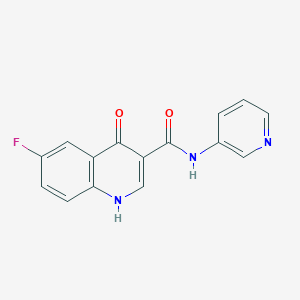

(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Thiadiazole is a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . It exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Molecular Structure Analysis

The 1,3,4-thiadiazole ring system contains a sulfur atom and two nitrogen atoms. It is a 5-membered ring system that exhibits a wide variety of biological activity .Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazole derivatives depends on the substituents present on the ring. They can undergo a variety of chemical reactions, including coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a 1,3,4-thiadiazole derivative would depend on the specific structure of the compound. For example, the compound 4-propyl-1,2,3-thiadiazol-5-yl methanol has a molecular weight of 158.22 .Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds structurally related to (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant antimicrobial properties. For example, a study synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, which showed variable and modest activity against bacteria and fungi, highlighting the potential antimicrobial applications of such compounds Patel, Agravat, & Shaikh, 2011.

Anticancer Activity

Another area of application is in the development of anticancer agents. Derivatives of the mentioned chemical structure have been explored for their potential in cancer treatment. For instance, anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates were designed and evaluated for their anticancer activity in cervical cancer cells, showing significant cytotoxicity and indicating the activation of p53, a protein involved in cell cycle regulation and apoptosis Kamal, Tamboli, Ramaiah, Adil, & Rao, et al., 2012.

Anticonvulsant Agent Development

The compound has also been investigated in the context of anticonvulsant drug development. A study reported on a novel anticonvulsant agent named Epimidin, based on a related chemical structure, for which a new HPLC method was developed and validated to determine related substances, showing the compound's potential in treating convulsive disorders Severina, Gubar, & Bezruk, et al., 2021.

Anti-Tubercular and Antifungal Activities

Compounds with similar structural frameworks have been synthesized and evaluated for their anti-tubercular and antifungal activities. A study synthesized novel derivatives showing significant activity against Mycobacterium tuberculosis and various fungal strains, suggesting potential therapeutic applications in combating tuberculosis and fungal infections Syed, Ramappa, & Alegaon, 2013.

Antiallergic Properties

Additionally, derivatives of this compound have been explored for their antiallergic properties. A series of thiadiazolo-triazolo-pyrimidinones showed promising antiallergic activities in various assays, indicating their potential in developing treatments for allergic conditions Suzuki, Miwa, & Aibara, et al., 1992.

Mechanism of Action

The compound also contains a pyrimidine ring, which is a key component of many biological molecules, including the nucleotides cytosine, thymine, and uracil. Pyrimidine derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-propylthiadiazol-5-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N6OS/c1-2-3-10-13(26-22-21-10)14(25)24-6-4-23(5-7-24)12-8-11(15(16,17)18)19-9-20-12/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFXEIOOWDCQSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536429.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea](/img/structure/B2536430.png)

![1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2536436.png)

![methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2536437.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536438.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2536441.png)

![N-[[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2536442.png)

![N-Methyl-4-phenyl-1-prop-2-enoyl-N-[2-(2H-tetrazol-5-yl)propyl]piperidine-4-carboxamide](/img/structure/B2536444.png)

![2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536449.png)